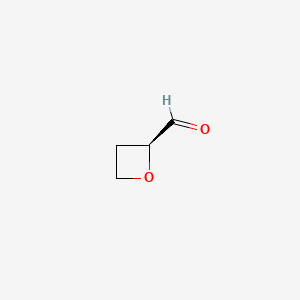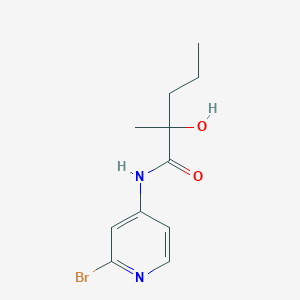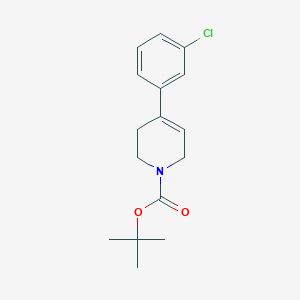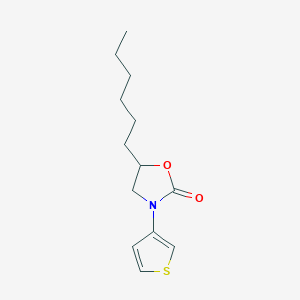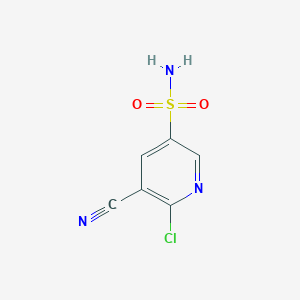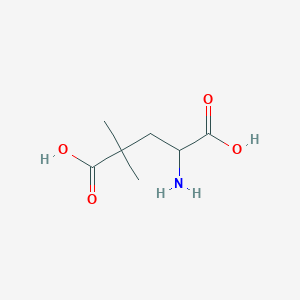
4-Amino-2,2-dimethylpentanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Dimethyl-L-glutamic Acid can be achieved through several methods. One common approach involves the reaction of L-glutamic acid with methanol in the presence of p-toluenesulfonic acid. This reaction proceeds until the L-glutamic acid is completely reacted, followed by the removal of residual methanol. An isopropanol aqueous solution is then added, and the pH is adjusted to 7-8 before adding boc anhydride to generate boc-L-glutamic acid dimethyl ester .
Industrial Production Methods: Industrial production methods for 4-Dimethyl-L-glutamic Acid often involve large-scale esterification processes. These methods typically use acid-catalyzed Fischer–Speier esterification, which employs catalytic HCl or H2SO4. Variants of this method may use Lewis acid catalysts such as scandium triflate in acetic acid .
化学反応の分析
Types of Reactions: 4-Dimethyl-L-glutamic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: It can participate in substitution reactions to form various esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include dimethyl esters, amino derivatives, and various substituted amides .
科学的研究の応用
4-Dimethyl-L-glutamic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral reagent in asymmetric synthesis and as a building block for complex organic molecules.
Biology: It plays a role in studying enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug synthesis.
作用機序
The mechanism of action of 4-Dimethyl-L-glutamic Acid involves its interaction with specific molecular targets and pathways. It activates both ionotropic and metabotropic glutamate receptors, including non-NMDA (AMPA and kainate) and NMDA receptors. This activation leads to various physiological effects, including neurotransmission and protein synthesis .
類似化合物との比較
L-Glutamic Acid Dimethyl Ester: Similar in structure but differs in its esterification pattern.
4,4-Dimethyl-L-glutamic Acid: A closely related compound with slight variations in its molecular structure.
Uniqueness: 4-Dimethyl-L-glutamic Acid is unique due to its specific chiral properties and its ability to participate in a wide range of chemical reactions. Its versatility in scientific research and industrial applications sets it apart from other similar compounds .
特性
IUPAC Name |
4-amino-2,2-dimethylpentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-7(2,6(11)12)3-4(8)5(9)10/h4H,3,8H2,1-2H3,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVPVAJBJJYYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C(=O)O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[5-Methyl-2-(1-oxidopyridin-1-ium-2-yl)-1,3-thiazol-4-yl]ethyl acetate](/img/structure/B13886882.png)
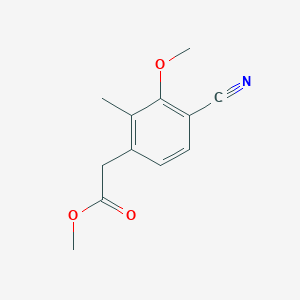

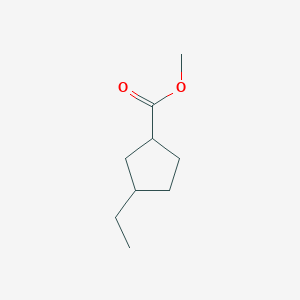
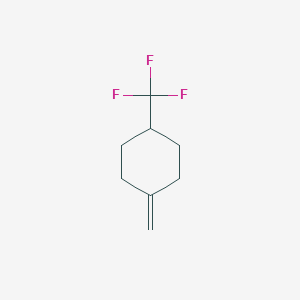

![2-[[2-[[2-(2-Aminopropanoylamino)acetyl]amino]acetyl]amino]acetic acid](/img/structure/B13886920.png)

![4-(Methylthio)benzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13886947.png)
